molecular formula C29H41N7O12 B8231455 L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

Cat. No.: B8231455
M. Wt: 679.7 g/mol
InChI Key: QKXJNSXVOYPJJT-PZQVQNRFSA-N
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Description

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a complex peptide compound It is composed of multiple amino acids, including L-alpha-asparagine, N-acetyl-L-valine, L-alpha-aspartic acid, L-valine, and L-alanine, with a 4-nitrophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- typically involves peptide synthesis techniques. The process begins with the protection of amino acid functional groups to prevent unwanted reactions. Each amino acid is sequentially added to the growing peptide chain through condensation reactions, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the functional groups to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The process includes repeated cycles of amino acid coupling, washing, and deprotection, followed by cleavage from the solid support and purification.

Chemical Reactions Analysis

Types of Reactions

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amino group.

    Substitution: The amino acids in the peptide chain can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein interactions and enzyme activity.

    Industry: Utilized in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-alpha-acetyl-L-asparagine: A simpler derivative of asparagine with similar properties.

    N-acetyl-L-lysine: Another acetylated amino acid with distinct biological functions.

    N-acetyl-L-phenylalanine: An acetylated derivative of phenylalanine with unique applications.

Uniqueness

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is unique due to its complex structure, which combines multiple amino acids and a nitrophenyl group

Properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N7O12/c1-13(2)23(32-16(6)37)28(45)33-19(11-21(38)39)26(43)34-24(14(3)4)27(44)31-15(5)29(46)35(20(25(30)42)12-22(40)41)17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H2,30,42)(H,31,44)(H,32,37)(H,33,45)(H,34,43)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJNSXVOYPJJT-PZQVQNRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N7O12
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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